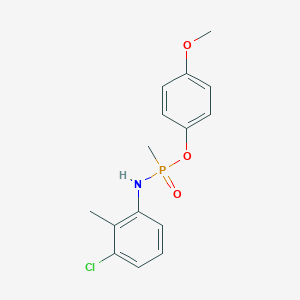![molecular formula C15H16N2OS B5816685 N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide, also known as PTZ-343, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTZ-343 is a thiophene-based compound that has been synthesized using various methods to suit different research purposes.
Mécanisme D'action
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By binding to a specific site on the receptor, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide enhances the activity of the receptor in response to GABA, leading to increased inhibitory signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide are primarily related to its effects on GABA-A receptors. N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been shown to increase the activity of GABA-A receptors in vitro, leading to increased inhibitory signaling in the brain. This effect has been associated with anxiolytic and anticonvulsant effects in animal models. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been shown to have sedative effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide is its selectivity for GABA-A receptors, which allows for more specific investigation of the role of these receptors in various neurological conditions. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been shown to have relatively low toxicity in animal studies. However, one limitation of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide is its relatively short half-life, which may limit its usefulness in certain experimental designs.
Orientations Futures
There are several potential future directions for research on N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the role of GABA-A receptors in the development of psychiatric disorders such as depression and schizophrenia. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide may have potential applications in the treatment of epilepsy or other neurological conditions characterized by abnormal excitability in the brain. Finally, further investigation into the pharmacokinetics and pharmacodynamics of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide may lead to the development of more effective and long-lasting compounds for scientific research purposes.
Méthodes De Synthèse
The synthesis of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been achieved through various methods, including the reaction of 2-bromo-1-phenylpyrrolidine with thiophene-2-carboxylic acid and subsequent reduction of the intermediate with sodium borohydride. Another method involves the reaction of 2-chloro-1-phenylpyrrolidine with thiophene-2-carboxylic acid, followed by reduction with lithium aluminum hydride. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide can be synthesized through the reaction of 2-phenylpyrrolidine with thiophene-2-carboxylic acid and subsequent reduction with sodium borohydride.
Applications De Recherche Scientifique
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of GABA-A receptors in the brain, as it is a selective positive allosteric modulator of these receptors. N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has also been used to investigate the role of GABA-A receptors in the development of anxiety disorders and epilepsy.
Propriétés
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(14-8-5-11-19-14)16-12-6-1-2-7-13(12)17-9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVXVXSUCOUJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)
![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)
![6-(4-ethoxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5816620.png)
![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)
![N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)
![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)


![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)

